2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
Description
The compound 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a heterocyclic organic molecule featuring a tetrazole ring linked to a thiophene moiety and a butanoic acid side chain. Its structure combines a sulfur-containing aromatic system (thiophene) with a nitrogen-rich tetrazole ring, which is known for its metabolic stability and hydrogen-bonding capabilities. The extended carbon chain in the butanoic acid derivative may influence lipophilicity, bioavailability, and binding affinity compared to shorter-chain analogs.
Properties
IUPAC Name |
2-(5-thiophen-3-yltetrazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6/h3-5,7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMWEJIWOYPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid typically involves the formation of the thiophene and tetrazole rings followed by their coupling. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the thiophene and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the tetrazole ring can yield amines .
Scientific Research Applications
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
*Calculated based on structural similarity to the acetic acid analog.
Key Comparative Analysis:
Structural and Electronic Differences Thiophene vs. Thiophene’s sulfur atom may enhance π-stacking in biological systems, whereas chlorophenyl derivatives could exhibit stronger halogen bonding . Chain Length: The butanoic acid side chain (C₃H₆COOH) increases molecular weight and lipophilicity compared to the acetic acid analog (CH₂COOH). This may improve membrane permeability but reduce aqueous solubility, impacting pharmacokinetics .
Physicochemical Properties Collision Cross-Section (CCS): For the acetic acid analog (C₇H₆N₄O₂S), predicted CCS values range from 141.9–153.6 Ų depending on adduct type . The butanoic acid derivative likely exhibits higher CCS due to its larger size, though experimental data is lacking.
Applications and Commercial Status The acetic acid analog is commercially available for pharmaceutical research, while the chlorophenyl-butanoic acid variant is discontinued, possibly due to synthesis challenges or unfavorable bioactivity .
Research Findings and Implications
- Synthetic Challenges: The synthesis of tetrazole-thiophene hybrids often involves cycloaddition reactions, as seen in related compounds (e.g., describes thiophene derivatization with malononitrile or cyanoacetate). Extending the carbon chain to butanoic acid may require optimized coupling reagents or protection-deprotection strategies.
- Biological Relevance : Tetrazole rings are bioisosteres for carboxylic acids, offering metabolic resistance. The thiophene moiety’s sulfur atom could interact with metal ions or enzyme active sites, making such compounds candidates for antimicrobial or anticancer agents.
Biological Activity
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a complex organic compound notable for its unique structure, which combines a thiophene ring and a tetrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.
The chemical formula of this compound is with a molecular weight of 210.22 g/mol. The compound features significant functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C7H6N4O2S |
| Molecular Weight | 210.22 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The mechanism of action for this compound likely involves interactions with various biological targets. The tetrazole ring can mimic carboxylate groups, allowing it to interact with enzymes or receptors in a manner similar to natural substrates. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene and tetrazole moieties have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiophene-containing compounds. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific anti-inflammatory activity of this compound remains to be fully elucidated but is supported by the biological activities of related compounds.
Case Studies
- Antitumor Activity : A study investigated the antitumor effects of thiophene derivatives against HepG-2 and A549 cell lines. Compounds with similar structures demonstrated significant cytotoxicity (IC50 values of 4.37 ± 0.7 μM for HepG-2 and 8.03 ± 0.5 μM for A549), suggesting that this compound may also exhibit anticancer properties .
- In Vivo Studies : In murine models infected with Plasmodium yoelii (a malaria parasite), compounds featuring thiophene and tetrazole rings showed promising results in suppressing parasite growth and improving survival rates in treated mice . This indicates potential antimalarial activity that could be explored further.
Safety and Toxicology
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicity studies suggest that while some derivatives exhibit biological activity, they also require careful evaluation to determine safe dosage levels and potential side effects.
Q & A
Q. What are the optimal synthetic routes for 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclization of thiophene-containing precursors with nitriles or azides. For tetrazole ring formation, a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/ZnBr₂) is common. Optimization includes:
- Catalysts : ZnBr₂ or NH₄Cl (yield improvement by 15–20%).
- Temperature : 80–120°C (lower temps reduce side products).
- Solvent systems : DMF/H₂O (1:1) for solubility and reactivity. Purity is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?
- 1H/13C NMR : Tetrazole protons appear at δ 8.5–9.5 ppm; thiophene protons at δ 7.2–7.4 ppm. The carboxylic acid proton is observed as a broad peak at δ 12.5–13.0 ppm (DMSO-d₆) .
- IR spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1450–1500 cm⁻¹ (tetrazole ring vibrations) .
- HPLC-DAD : Purity ≥95% using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- Elemental analysis : Theoretical C, H, N values within ±0.4% of experimental results .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what validation strategies are used?
- Target selection : Focus on proteins with tetrazole-binding pockets (e.g., cyclooxygenase-2, GABA receptors). Use PDB structures (e.g., 1CX2 for COX-2).
- Ligand preparation : Optimize geometry at B3LYP/6-31G* level; assign partial charges via AM1-BCC.
- Docking software : AutoDock Vina or Glide (Schrödinger). Validate protocols with co-crystallized ligands (RMSD <2.0 Å).
- Key interactions : H-bonds with Arg120 (COX-2), hydrophobic contacts with Val348. Binding energy ≤−8.0 kcal/mol suggests high affinity .
Q. How can researchers resolve contradictions in solubility data across experimental setups?
- Standardization : Use phosphate buffer (pH 7.4) and control temperature (25°C ±0.1).
- Methods comparison : Shake-flask (equilibrium) vs. HPLC (kinetic solubility). For low solubility (<0.1 mg/mL), employ co-solvents (≤5% DMSO) and validate with nephelometry.
- Polymorph characterization : Use PXRD to identify crystalline forms (e.g., Form I vs. Form II) that may affect solubility .
Q. What in vitro strategies assess metabolic stability, and what degradation pathways are observed?
- Liver microsome assays : Incubate with human/rat microsomes (1 mg protein/mL) and NADPH (1 mM). Monitor parent compound loss via LC-MS/MS (e.g., MRM transition m/z 305→187).
- Major pathways :
- Tetrazole oxidation : Formation of sulfoxide derivatives (m/z +16).
- Butanoic acid β-oxidation : Truncation to shorter-chain metabolites.
Key Notes for Methodological Rigor
- Contradiction analysis : Cross-validate spectral data (e.g., NMR vs. IR) to confirm functional groups.
- Advanced purification : Use preparative HPLC (C18, 20 mL/min) for >99% purity in bioactivity assays .
- Crystallography : For unresolved structural ambiguities, perform single-crystal X-ray diffraction (SHELXL refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
